molecular formula C9H9NO5 B3025289 3,4-Dimethoxy-2-nitrobenzaldehyde CAS No. 55149-84-3

3,4-Dimethoxy-2-nitrobenzaldehyde

Cat. No.: B3025289
CAS No.: 55149-84-3
M. Wt: 211.17 g/mol
InChI Key: VHXOKHNXAGVMJI-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and a nitro group attached to the benzene ring. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethoxy-2-nitrobenzaldehyde can be synthesized through the nitration of 3,4-dimethoxybenzaldehyde. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperature conditions to ensure the selective nitration of the benzaldehyde derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

    Reduction: 3,4-Dimethoxy-2-aminobenzaldehyde.

    Oxidation: 3,4-Dimethoxy-2-nitrobenzoic acid.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

Intermediate in Organic Synthesis
3,4-Dimethoxy-2-nitrobenzaldehyde is primarily used as an intermediate in the synthesis of more complex organic molecules. The presence of reactive functional groups allows for various chemical transformations:

  • Reduction Reactions : The nitro group can be reduced to an amine group, facilitating the formation of diverse aromatic amines which are valuable in pharmaceuticals and agrochemicals .
  • Nucleophilic Aromatic Substitution : The methoxy groups can participate in nucleophilic substitution reactions, enabling the introduction of new functionalities onto the aromatic ring.
  • Formation of Hydrazones : The compound has been utilized in synthesizing hydrazones through condensation reactions with aryl hydrazines, which can lead to biologically active derivatives .

Biological and Medicinal Applications

Research indicates that this compound may interact with various biological targets, suggesting potential applications in drug development:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications .
  • Enzyme Interaction Studies : Interaction studies have focused on its binding affinity to enzymes involved in metabolic pathways, although detailed mechanistic studies are still required to confirm these interactions.

Material Science Applications

The electronic properties of this compound make it a candidate for developing novel organic materials:

  • Organic Semiconductors : Due to its unique electronic characteristics from the combination of electron-donating methoxy groups and electron-withdrawing nitro groups, it is being explored for use in organic semiconductors and nonlinear optical materials .

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-2-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The aldehyde group can form Schiff bases with amines, facilitating the formation of complex structures. These interactions are crucial in its applications in organic synthesis and biological research.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxybenzaldehyde
  • 3,4-Dimethoxy-6-nitrobenzaldehyde
  • 3,4-Dimethoxy-2-nitrobenzoic acid

Uniqueness

3,4-Dimethoxy-2-nitrobenzaldehyde is unique due to the presence of both methoxy and nitro groups on the benzene ring, which imparts distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking these functional groups.

Biological Activity

3,4-Dimethoxy-2-nitrobenzaldehyde (DMNBA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of DMNBA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C9H9NO5
  • Molecular Weight : 197.17 g/mol
  • CAS Number : 152437-00-8

DMNBA features a nitro group and two methoxy groups attached to a benzaldehyde structure, which may contribute to its reactivity and biological properties.

Anticancer Activity

Recent studies have indicated that DMNBA exhibits anticancer properties through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : DMNBA has been shown to inhibit the growth of several cancer cell lines. For example, in a study evaluating its effects on different cancer cells, DMNBA demonstrated significant cytotoxicity with an IC50 value in the micromolar range against breast cancer cell lines .
  • Mechanism of Action : The compound's mechanism involves the induction of apoptosis and cell cycle arrest. It has been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .
  • Synergistic Effects : When combined with other chemotherapeutic agents, DMNBA has shown synergistic effects that enhance its efficacy against resistant cancer cell lines .

Antimicrobial Activity

DMNBA also exhibits antimicrobial properties:

  • Bacterial Inhibition : Studies have reported that DMNBA shows activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate promising potential as an antimicrobial agent .

Anti-inflammatory Properties

Research indicates that DMNBA may possess anti-inflammatory effects:

  • Cytokine Modulation : In vitro studies suggest that DMNBA can modulate the production of inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases .

Study on Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of DMNBA highlighted its biological potential. The synthesized hydrazones from DMNBA exhibited varying degrees of cytotoxicity against cancer cell lines, suggesting that modifications to the structure could enhance biological activity .

CompoundIC50 (µM)Cell Line
DMNBA15MCF-7
Hydrazone A10MCF-7
Hydrazone B8MCF-7

Mechanistic Insights

The mechanistic studies conducted on DMNBA revealed:

  • Cell Cycle Arrest : Flow cytometry analysis demonstrated that treatment with DMNBA resulted in G0/G1 phase arrest in treated cells, indicating a disruption in the normal cell cycle progression .
  • Apoptosis Induction : Annexin V/PI staining showed increased apoptotic cells upon treatment with DMNBA compared to controls .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,4-Dimethoxy-2-nitrobenzaldehyde, and how do they influence experimental design?

Answer: The compound (CAS 55149-84-3) has a molecular formula C₉H₉NO₅ , molecular weight 211.17 g/mol , density 1.312 g/cm³ , boiling point 389.7°C , and flash point 193.7°C . These properties dictate handling protocols:

  • High boiling point : Requires vacuum distillation or sublimation for purification.
  • Thermal stability : Decomposition risks above 300°C suggest avoiding prolonged heating in open systems.
  • Hydrophobicity (log Pow ≈ 0.767, inferred from nitrobenzaldehyde analogs): Impacts solubility in polar solvents, favoring DMSO or DMF for reactions .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer: Two primary methodologies are reported:

  • Stepwise nitration and methoxylation : Start with 3,4-dimethoxybenzaldehyde; nitration at the ortho position using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .
  • Directed ortho-metalation : Use directing groups (e.g., methoxy) to position nitro groups via electrophilic substitution, followed by oxidation of intermediates .
    Key validation : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) and confirm purity by HPLC (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) for purity assessment .
  • Spectroscopy :
    • ¹H NMR (DMSO-d₆): Aromatic protons at δ 7.5–8.2 ppm, aldehyde proton at δ 10.2 ppm .
    • FTIR : Peaks at 1690 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • Mass spectrometry : ESI-MS (m/z 212.1 [M+H]⁺) confirms molecular weight .

Advanced Research Questions

Q. How do the electronic effects of the nitro and methoxy groups influence reactivity in cross-coupling reactions?

Answer:

  • Nitro group : Strong electron-withdrawing effect deactivates the aromatic ring, directing electrophiles to meta positions. However, in reductive amination, the nitro group can be reduced to an amine, altering reactivity .
  • Methoxy groups : Electron-donating effects enhance ortho/para reactivity but compete with nitro for directing. Computational studies (DFT) show partial charge distribution at C-2 (nitro) and C-5 (methoxy) .
    Experimental validation : Use Suzuki-Miyaura coupling with Pd catalysts to test regioselectivity .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

Answer:

  • Acidic conditions (pH <3) : Nitro group hydrolysis to carboxylic acid occurs above 60°C.
  • Alkaline conditions (pH >10) : Aldehyde oxidation to carboxylic acid accelerates.
  • Thermal stability : Decomposition observed at >250°C via TGA, releasing NOₓ gases .
    Mitigation : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) .

Q. How can contradictions in reported spectroscopic data be resolved during structural elucidation?

Answer:

  • Case study : Discrepancies in ¹³C NMR chemical shifts (e.g., aldehyde carbon δ 190–192 ppm vs. δ 188 ppm) arise from solvent polarity or concentration effects.
  • Resolution :
    • Standardize solvent (DMSO-d₆ recommended).
    • Compare with computational NMR predictions (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) .
    • Cross-validate via X-ray crystallography if crystalline derivatives are available .

Q. What strategies optimize the compound’s use as a precursor in heterocyclic synthesis?

Answer:

  • Schiff base formation : React with amines (e.g., hydrazines) to form imines for azomethine-based ligands .
  • Cyclization : Use nitro as a leaving group in Pd-catalyzed cyclizations to access indoles or quinolines .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling access to benzodiazepine analogs .

Q. What safety protocols are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks (TLV not established; treat as hazardous).
  • Spill management : Absorb with inert material (sand, vermiculite) and dispose as nitro-containing waste .

Properties

IUPAC Name

3,4-dimethoxy-2-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-7-4-3-6(5-11)8(10(12)13)9(7)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXOKHNXAGVMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00944632
Record name 3,4-Dimethoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22027-96-9, 55149-84-3
Record name Nitroveratraldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022027969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIMETHOXY-2-NITROBENZALDEHYDE
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Synthesis routes and methods

Procedure details

Anhydrous sodium carbonate (957 g., 9.03 moles), toluene (5 liters), 4-hydroxy-3-methoxy-2-nitrobenzaldehyde (1424 g., 7.22 moles) and dimethyl sulfate (810 ml., 8.67 moles) were refluxed for 4 hours. Toluene was removed in vacuo and the residual solid dissolved in 5 liters of ethyl acetate and 3 liters of water. The organic layer was separated, washed with 2 liters of 1 N NaOH and 6 liters of brine, decolorized with charcoal, dried over magnesium sulfate and filtered. Hexane (7.6 liters) was added slowly. After cooling in an ice bath, 1527 g. product was obtained by filtration. The crude material was recrystallized from ethanol to yield 1187 g. (78%) of the title compound as a pale yellow solid, 60°-62° C.
Quantity
957 g
Type
reactant
Reaction Step One
Quantity
1424 g
Type
reactant
Reaction Step One
Quantity
810 mL
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

(3-Nitrophenyl)(oxo)acetic acid
(3-Nitrophenyl)(oxo)acetic acid
3,4-Dimethoxy-2-nitrobenzaldehyde
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(3-Nitrophenyl)(oxo)acetic acid
3,4-Dimethoxy-2-nitrobenzaldehyde
(3-Nitrophenyl)(oxo)acetic acid
3,4-Dimethoxy-2-nitrobenzaldehyde
(3-Nitrophenyl)(oxo)acetic acid
(3-Nitrophenyl)(oxo)acetic acid
3,4-Dimethoxy-2-nitrobenzaldehyde
(3-Nitrophenyl)(oxo)acetic acid
(3-Nitrophenyl)(oxo)acetic acid
3,4-Dimethoxy-2-nitrobenzaldehyde
(3-Nitrophenyl)(oxo)acetic acid
(3-Nitrophenyl)(oxo)acetic acid
3,4-Dimethoxy-2-nitrobenzaldehyde

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